4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol is a chemical compound with significant relevance in pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and an amino group, along with a butanol side chain. The molecular formula of this compound is , and it has a molecular weight of approximately 240.69 g/mol. The compound is primarily classified as an amino alcohol and falls under the category of pyrimidine derivatives, which are known for their diverse biological activities.
This compound can be sourced from various suppliers specializing in chemical compounds, particularly those focusing on pharmaceutical intermediates. It is classified as an organic compound, specifically an amino alcohol due to the presence of both hydroxyl (-OH) and amino (-NH2) functional groups. Its classification within the context of medicinal chemistry highlights its potential applications in drug development.
The synthesis of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol involves several steps that typically include the formation of the pyrimidine ring followed by the introduction of the amino and butanol groups. A common synthetic route includes:
Technical details include controlling reaction conditions such as temperature and solvent choice (e.g., tetrahydrofuran or ethanol) to optimize yield and purity during each stage of synthesis .
The chemical reactivity of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol primarily involves nucleophilic substitution reactions due to the presence of the chloro group. Key reactions include:
Technical details involve optimizing conditions such as solvent choice and temperature to promote desired reaction pathways while minimizing side reactions .
The mechanism of action for compounds like 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol often relates to their interaction with biological targets such as enzymes or receptors. This compound may exhibit activity through:
Data supporting these mechanisms typically come from in vitro studies assessing binding affinity and biological activity against target cells .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity, along with chromatographic techniques for separation and identification .
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol has several scientific applications:
The ongoing research into its efficacy and safety profiles continues to expand its potential applications within medicinal chemistry .
The stereoselective construction of the chiral aminoalcohol moiety in 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol represents a significant synthetic challenge. Transition metal catalysis employing chiral ligands has emerged as the most effective approach for installing the stereogenic center with high enantiomeric purity. Palladium complexes with Josiphos-type ligands enable asymmetric hydrogenation of precursor enamines or imines derived from 6-chloropyrimidin-4-amine. This methodology typically achieves enantiomeric excesses (ee) of 88-92% under optimized conditions (20-50 bar H₂, 60-80°C) in protic solvents like methanol or ethanol [6].
Alternatively, directed C-H functionalization strategies using pyrimidine-bound directing groups allow for stereoselective C-N bond formation. Rhodium(III) catalysts with chiral Cp* ligands facilitate intramolecular amination of alkenyl precursors, constructing the aminoalcohol sidechain with concomitant stereocontrol. This approach bypasses traditional stepwise coupling-reduction sequences, improving atom economy. However, the requirement for specialized directing groups adds synthetic steps and complicates purification [6]. Recent advances demonstrate that copper-bisoxazoline complexes catalyze enantioselective amination of 4-chloro-6-methylpyrimidine with racemic aminoalcohols via dynamic kinetic resolution, achieving up to 95% ee when conducted in toluene at 0°C [2] [6].
Table 1: Catalytic Systems for Asymmetric Synthesis of Chiral Aminoalcohol Derivatives
Catalyst System | Substrate Class | ee Range (%) | Reaction Conditions | Key Advantages |
---|---|---|---|---|
Pd-Josiphos complexes | Enamines/Imines | 88-92 | 20-50 bar H₂, MeOH, 60-80°C | Broad functional group tolerance |
Rh(III)-Chiral Cp* | Alkenyl pyrimidines | 90-95 | AgSbF₆ (20 mol%), DCE, 40°C | Atom-economical |
Cu(II)-Bisoxazoline | Racemic aminoalcohols | 85-95 | Toluene, 0°C, 24h | Dynamic kinetic resolution |
Biocatalytic resolution provides a sustainable alternative to metal-catalyzed asymmetric synthesis for obtaining enantiomerically pure 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol. Lipases exhibit exceptional selectivity toward the R or S enantiomers of racemic aminoalcohol intermediates through kinetically controlled transesterification. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates superior performance in discriminating between enantiomers of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol precursors when vinyl acetate serves as the acyl donor [6].
Critical parameters governing resolution efficiency include:
Under optimized conditions (tert-butyl methyl ether, 30°C, 12h), the resolution achieves 48% conversion with >99% ee for the unreacted target enantiomer and E-values exceeding 200. The acylated enantiomer can be recycled through base-catalyzed hydrolysis (2M NaOH, THF/H₂O), enabling theoretical yields approaching 50%. Scale-up challenges involve maintaining mass transfer efficiency in multiphase systems and minimizing enzyme deactivation through continuous product removal [6].
Industrial-scale production of enantiopure 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol frequently employs diastereomeric crystallization using chiral resolving agents. Di-p-toluoyl-D-tartaric acid (DPTTA) demonstrates exceptional selectivity for the S-enantiomer, forming a highly insoluble crystalline salt complex in ethanol/water mixtures. The molecular recognition mechanism involves:
Table 2: Performance of Chiral Resolving Agents for Enantiopurification
Resolving Agent | Optimal Solvent System | S:R Selectivity | Yield (%) | ee (%) |
---|---|---|---|---|
Di-p-toluoyl-D-tartaric acid | Ethanol/H₂O (3:1) | 8.5:1 | 35-40 | 99.5 |
Dibenzoyl-L-tartaric acid | Methanol/MTBE (1:2) | 4.2:1 | 28-32 | 98.2 |
L-Malic acid | Acetone/H₂O (4:1) | 1.8:1 | 20-25 | 95.0 |
Process optimization requires precise control of supersaturation ratios (S = 1.25-1.75), seeding protocols, and cooling profiles (0.3°C/min) to prevent spontaneous nucleation of the minor diastereomer. Counterintuitively, adding 5-10% acetonitrile as anti-solvent enhances crystal habit without compromising enantiopurity. After filtration, the purified salt is liberated using biphasic extraction (CH₂Cl₂/2M NaOH), yielding enantiopure aminoalcohol with <0.5% residual tartrate [6].
The reductive amination between 4,6-dichloropyrimidine and 4-amino-2-butanone represents a pivotal route to 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol. Sodium borohydride (NaBH₄) serves as the workhorse reductant but exhibits poor chemoselectivity in unoptimized systems, leading to over-reduction of the pyrimidine ring and dehalogenation. Key modifications address these limitations:
Alternative hydride sources offer distinct advantages: Sodium triacetoxyborohydride (NaBH(OAc)₃) enables reductions in acidic media (pH 5.5-6.5), preventing dehalogenation while tolerating ester functionalities. Cyanoborohydride resins facilitate simplified purification but suffer from limited scalability. Recent advances employ catalytic transfer hydrogenation using ammonium formate/Pd/C, achieving near-quantitative yields without competing reduction of the chloropyrimidine [6] [8].
Solvent engineering profoundly influences selectivity:
Table 3: Reduction System Optimization for Reductive Amination
Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Dehalogenation Byproduct (%) |
---|---|---|---|---|---|
NaBH₄ | MeOH | 0 | 1.5 | 78 | 18 |
NaBH(OAc)₃ | DCE/MeOH (5:1) | 25 | 12 | 85 | <1 |
NaBH₄/ZnCl₂ (1:0.3) | THF/H₂O (4:1) | -15 | 3 | 91 | 3 |
HCO₂NH₄/Pd/C (5 mol%) | EtOH | 65 | 4 | 95 | Not detected |
Achieving exclusive N1-amination of 4,6-dichloropyrimidine at the 4-position requires meticulous optimization to suppress bis-alkylation and N3-regioisomer formation. Solvent nucleophilicity parameters (Grunwald-Winstein Y values) correlate with regioselectivity:
Bronsted acid catalysts provide decisive regiocontrol: p-Toluenesulfonic acid (10 mol%) protonates the pyrimidine at N1, electronically activating C4 toward nucleophilic attack while deactivating C2/C6 positions. This strategy achieves >99% N1-selectivity in butanol at 80°C, whereas uncatalyzed reactions exhibit only 83:17 N1:N3 preference under identical conditions [6].
Phase-transfer catalysis offers complementary benefits for anilines with low nucleophilicity: Aliquat® 336 (methyltricaprylammonium chloride) facilitates 20-fold rate acceleration in biphasic toluene/water systems by extracting the aminoalcohol anion into the organic phase. This approach suppresses hydrolysis while maintaining N1-selectivity >96% [6].
Critical considerations for industrial implementation:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0